molecular formula C₄H₆D₃NO₂ B1142534 L-Aminobutyric-2,3,3-d3 Acid CAS No. 81339-59-5

L-Aminobutyric-2,3,3-d3 Acid

Cat. No. B1142534
CAS RN: 81339-59-5
M. Wt: 106.14
InChI Key:
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Mechanism of Action

Target of Action

L-Aminobutyric-2,3,3-d3 Acid, also known as γ-Aminobutyric acid (GABA), is primarily targeted at GABA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a significant role in coordinating brain activity and are critical in neurodevelopmental disorders .

Mode of Action

The compound interacts with its targets, the GABA receptors, in a unique way. It has substantially different modes of action towards different categories of pathogens and pests . For instance, it can harm insects due to its inhibitory effect on neuronal transmission . Moreover, its capacity to modulate the hypersensitive response in attacked host cells has proven to be crucial for host defenses in several pathosystems .

Biochemical Pathways

L-Aminobutyric-2,3,3-d3 Acid plays important roles in connecting carbon and nitrogen metabolic fluxes through the GABA shunt . Activation of GABA metabolism is known to occur in plant tissues following biotic stresses . It can shape plant immune responses against pathogens by modulating reactive oxygen species balance in invaded plant tissues .

Result of Action

The molecular and cellular effects of L-Aminobutyric-2,3,3-d3 Acid’s action are diverse. It has an inhibitory effect on neuronal transmission, which can harm insects . It also has the ability to modulate the hypersensitive response in attacked host cells, which is crucial for host defenses in several pathosystems .

Action Environment

The catalytic capacities of cells producing L-Aminobutyric-2,3,3-d3 Acid are directly related to the fermentation process . The effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . The study found that fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Aminobutyric-2,3,3-d3 Acid involves the conversion of commercially available starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Deuterated ammonia", "Deuterated ethylamine", "Deuterated propionic acid", "Deuterated hydrochloric acid" ], "Reaction": [ "Step 1: Deuterated acetic acid is reacted with deuterated ammonia to form deuterated acetamide.", "Step 2: Deuterated acetamide is then reacted with deuterated ethylamine to form N-(2-deuterioethyl)acetamide.", "Step 3: N-(2-deuterioethyl)acetamide is then reacted with deuterated propionic acid in the presence of deuterated hydrochloric acid to form L-Aminobutyric-2,3,3-d3 Acid." ] }

CAS RN

81339-59-5

Product Name

L-Aminobutyric-2,3,3-d3 Acid

Molecular Formula

C₄H₆D₃NO₂

Molecular Weight

106.14

synonyms

(S)-2-Aminobutanoic-2,3,3-d3 Acid;  (S)-(+)-α-2-Aminobutyric-2,3,3-d3 Acid;  H-2-ABU-OH-2,3,3-d3;  L-α-2-Aminobutyric-2,3,3-d3 Acid;  L-Butyrine-2,3,3-d3;  L-Ethylglycine-2,3,3-d3;  LH-L-ABU-OH-2,3,3-d3;  NSC 97060-2,3,3-d3

Origin of Product

United States

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